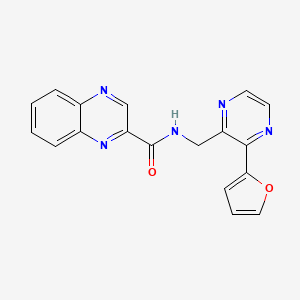

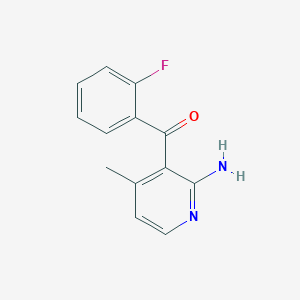

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines . It has been used in the design and synthesis of anti-tubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectral tools . The spectrum displayed sharp bands at specific frequencies ascribed to the hydroxyl group and hydrazonyl .Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the realm of medicinal chemistry, these compounds play a crucial role in the search for new antibacterial agents. Researchers have synthesized various furan derivatives, including our compound of interest, to combat microbial resistance . The antibacterial activity of “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” against both gram-positive and gram-negative bacteria warrants further investigation.

Anticancer Potential

Furan-containing compounds exhibit diverse pharmacological properties, including anticancer effects. While specific studies on our compound are limited, its structural features suggest potential antitumor activity. Researchers have explored furan derivatives for lung cancer treatment, and similar investigations could be extended to our compound .

Antifungal Properties

Inhibition of yeast-like fungi Candida albicans is another area of interest. Preliminary results indicate that “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” and related furan derivatives may hinder fungal growth . Further studies are needed to elucidate the mechanism and optimize its antifungal potential.

Cytotoxic Effects

Chalcones derived from furan scaffolds have demonstrated cytotoxic effects against lung carcinoma . Our compound’s unique structure warrants investigation in this context, potentially leading to novel lung cancer therapies.

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been explored for their anti-ulcer, diuretic, muscle relaxant, and anti-anxiety properties . Although direct evidence for our compound is limited, its structural versatility opens doors to various therapeutic avenues.

Mechanism of Action

Target of Action

The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a novel derivative designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, leading to its potential use as an anti-tubercular agent.

Future Directions

The future directions for the development of similar compounds involve their potential use in the treatment of lung cancer . The wide range of biological applications of these compounds, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities, suggests that they could be further developed for drug discovery .

properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUXBEDXXRXHOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)

![3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2741425.png)

![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2741433.png)